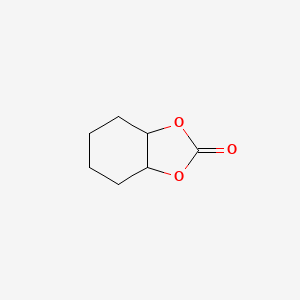

Hexahydro-1,3-benzodioxol-2-one

説明

Hexahydro-1,3-benzodioxol-2-one, also known as 1,3-Benzodioxol-5-ol hexahydro derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic organic compound that is commonly used as a solvent, reagent, and intermediate in organic synthesis.

科学的研究の応用

Anticancer and Antibacterial Applications

Hexahydro-1,3-benzodioxol-2-one derivatives have shown significant potential in anticancer and antibacterial applications. Research demonstrates that certain derivatives of this compound exhibit greater anticancer and antibacterial potency compared to standard reference compounds like cisplatin and cinoxacin. Moreover, some derivatives also display a strong capacity for DNA binding, suggesting their utility in targeted cancer therapies and antibacterial treatments (Gupta et al., 2016).

Photoinitiator for Free Radical Polymerization

The compound has also been explored in the field of polymer science. A 1,3-benzodioxole derivative has been developed as a photochemically masked one-component Type II photoinitiator for free radical polymerization. This application is significant in material science, particularly for the development of polymers with specific properties (Kumbaraci et al., 2012).

Synthesis and Molecular Structure

Further research includes the study of this compound's molecular structure. This includes investigations into its synthesis methods and understanding its structural characteristics through techniques like nuclear magnetic resonance (NMR) and X-ray analysis. Such studies are crucial in the field of organic chemistry and materials science (Wong & Koval, 1978), (Yu, 2006).

Electrophilic Chlorination

The compound has been used as a reagent in electrophilic chlorination of arenes and heterocycles, showcasing its utility in various chemical synthesis processes. This application is particularly relevant in the development of pharmaceuticals and dyes (Wang et al., 2016).

Photocatalytic Synthesis

It has also been used in photocatalytic synthesis processes. This method has been applied to create 2-substituted 1,3-benzodioxoles, showcasing the compound's versatility in facilitating chemical reactions under specific conditions, such as controlled lighting (Ravelli et al., 2011).

作用機序

Target of Action

Hexahydro-1,3-benzodioxol-2-one is a complex organic compound with a molecular formula of C7H10O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is involved in reactions with oxalyl chloride in the presence of triethylamine This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets or the compound itself

Biochemical Pathways

Given its involvement in reactions with oxalyl chloride , it’s plausible that it may affect pathways involving this compound or related compounds. The downstream effects of these pathway alterations would depend on the specific pathways involved and require further investigation.

Result of Action

Given its involvement in chemical reactions with oxalyl chloride , it’s likely that it induces changes at the molecular level, which could potentially lead to observable effects at the cellular level

特性

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVFVJFUDNRICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

methanone](/img/structure/B2756641.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)

![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756648.png)

![[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2756649.png)

![N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2756651.png)

![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)